molecular formula C9H14N2O4 B2810408 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1343332-24-0

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2810408
CAS No.: 1343332-24-0
M. Wt: 214.221
InChI Key: YTKKSEPPCANWRA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole and carboxylic acid, with a methoxyethoxyethyl group attached . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The methoxyethoxyethyl group is a type of ether group, which are characterized by an oxygen atom connected to two alkyl or aryl groups .


Synthesis Analysis

The synthesis of similar compounds typically involves several steps, including the formation of the pyrazole ring, the introduction of the carboxylic acid group, and the attachment of the methoxyethoxyethyl group . The exact synthesis process would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a pyrazole ring, a carboxylic acid group, and a methoxyethoxyethyl group . The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions under which the reactions occur . These reactions could involve changes to the pyrazole ring, the carboxylic acid group, or the methoxyethoxyethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary depending on their specific structure . These properties could include the compound’s density, boiling point, and refractive index .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches and Derivatives : The synthesis and characterization of pyrazole derivatives have been extensively studied. For instance, Kasımoğulları and Arslan (2010) synthesized a range of substituted pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. These compounds were characterized by 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis, indicating the versatility of pyrazole compounds in chemical synthesis R. Kasımoğulları & B. S. Arslan, 2010.

  • Advanced Characterization Techniques : X-ray powder diffraction data for pyrazole derivatives, like the study by Wang et al. (2017), provide crucial information on the crystal structure of these compounds, which is essential for understanding their chemical properties and potential applications Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017.

Potential Applications

Mechanism of Action

The mechanism of action of similar compounds can depend on their specific chemical structure and the biological system in which they are acting . For example, some pyrazole derivatives have been found to have biological activity, such as anti-inflammatory, analgesic, or antimicrobial effects .

Safety and Hazards

Similar compounds could potentially pose safety hazards, such as being combustible . They may also have health hazards, such as reproductive toxicity . Proper safety precautions should be taken when handling these compounds .

Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis, their chemical reactions, and their potential biological activity . This could lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-14-6-7-15-5-4-11-3-2-8(10-11)9(12)13/h2-3H,4-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKKSEPPCANWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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